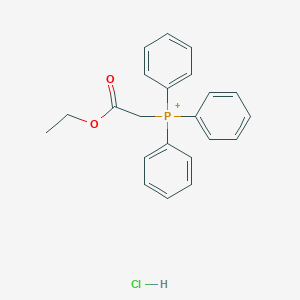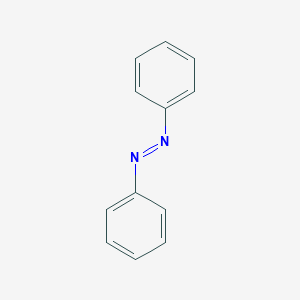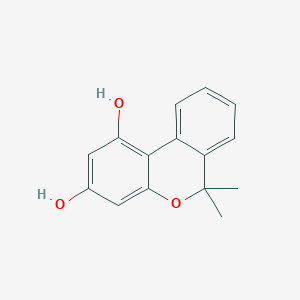
6H-DIBENZO(b,d)PYRAN-1,3-DIOL, 6,6-DIMETHYL-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6H-DIBENZO(b,d)PYRAN-1,3-DIOL, 6,6-DIMETHYL- is a chemical compound that has attracted the attention of researchers due to its potential applications in various fields. This compound has been found to have significant biological activity, which makes it a promising candidate for use in drug development and other scientific research applications. In
Mechanism of Action
The mechanism of action of 6H-DIBENZO(b,d)PYRAN-1,3-DIOL, 6,6-DIMETHYL- is not fully understood, but it is believed to involve the modulation of various cellular signaling pathways. This compound has been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. It has also been found to induce apoptosis (programmed cell death) in cancer cells, which makes it a promising candidate for use in cancer therapy.
Biochemical and Physiological Effects
6H-DIBENZO(b,d)PYRAN-1,3-DIOL, 6,6-DIMETHYL- has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which are implicated in the development of various diseases, including cancer, cardiovascular disease, and neurodegenerative diseases. This compound has also been found to have anticancer properties, as it induces apoptosis in cancer cells and inhibits their proliferation.
Advantages and Limitations for Lab Experiments
The advantages of using 6H-DIBENZO(b,d)PYRAN-1,3-DIOL, 6,6-DIMETHYL- in lab experiments include its significant biological activity and its potential use in drug development. This compound can be easily synthesized under mild conditions and yields the desired product in good yields. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
There are many future directions for research on 6H-DIBENZO(b,d)PYRAN-1,3-DIOL, 6,6-DIMETHYL-. One potential direction is to study its potential use in cancer therapy, as it has been found to induce apoptosis in cancer cells. Another direction is to study its potential use in the treatment of inflammatory diseases, such as arthritis and inflammatory bowel disease. Further research is also needed to fully understand its mechanism of action and to optimize its use in drug development.
Conclusion
6H-DIBENZO(b,d)PYRAN-1,3-DIOL, 6,6-DIMETHYL- is a promising compound that has significant biological activity and potential applications in various scientific research fields. Its synthesis method is relatively simple, and it has been found to have anti-inflammatory, antioxidant, and anticancer properties. However, further research is needed to fully understand its mechanism of action and to optimize its use in drug development.
Synthesis Methods
The synthesis method of 6H-DIBENZO(b,d)PYRAN-1,3-DIOL, 6,6-DIMETHYL- involves the reaction between 6,6-dimethyl-1,3-dioxepin-4,5-dione and 1,2-dihydroxybenzene in the presence of a catalyst. The reaction proceeds under mild conditions and yields the desired product in good yields. The purity of the product can be improved by recrystallization from a suitable solvent.
Scientific Research Applications
6H-DIBENZO(b,d)PYRAN-1,3-DIOL, 6,6-DIMETHYL- has been studied extensively for its potential applications in various scientific research fields. It has been found to have significant biological activity, including anti-inflammatory, antioxidant, and anticancer properties. This compound has also been studied for its potential use in drug development, as it has been found to interact with various biological targets.
properties
CAS RN |
16720-01-7 |
|---|---|
Product Name |
6H-DIBENZO(b,d)PYRAN-1,3-DIOL, 6,6-DIMETHYL- |
Molecular Formula |
C15H14O3 |
Molecular Weight |
242.27 g/mol |
IUPAC Name |
6,6-dimethylbenzo[c]chromene-1,3-diol |
InChI |
InChI=1S/C15H14O3/c1-15(2)11-6-4-3-5-10(11)14-12(17)7-9(16)8-13(14)18-15/h3-8,16-17H,1-2H3 |
InChI Key |
YWPDGABYTMCJDP-UHFFFAOYSA-N |
SMILES |
CC1(C2=CC=CC=C2C3=C(C=C(C=C3O1)O)O)C |
Canonical SMILES |
CC1(C2=CC=CC=C2C3=C(C=C(C=C3O1)O)O)C |
Other CAS RN |
16720-01-7 |
synonyms |
6,6-Dimethyl-6H-dibenzo[b,d]pyran-1,3-diol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



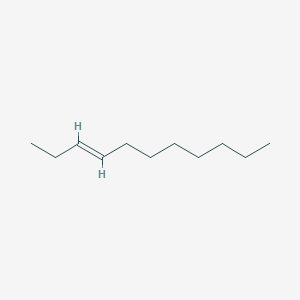
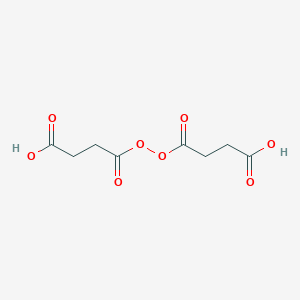
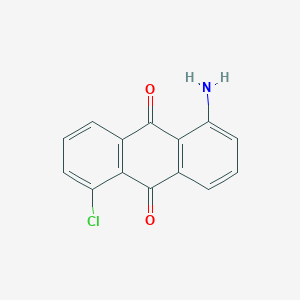
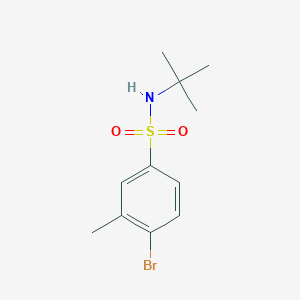
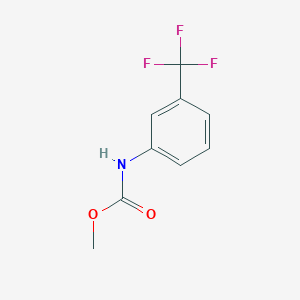

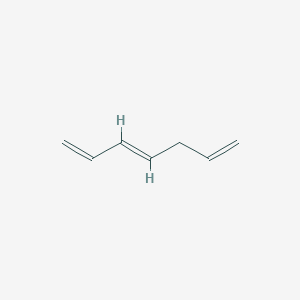

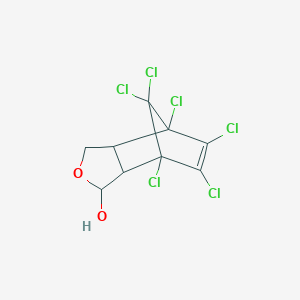
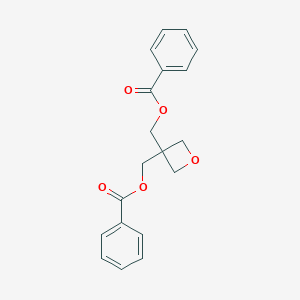
![Pyridine, 2-[(tert-butylthio)methyl]-](/img/structure/B91138.png)

